N-Ethyl-N-hydroxybutan-1-amine
Description
Structure
3D Structure
Properties
CAS No. |
51528-55-3 |
|---|---|
Molecular Formula |
C6H15NO |
Molecular Weight |
117.19 g/mol |
IUPAC Name |
N-butyl-N-ethylhydroxylamine |
InChI |
InChI=1S/C6H15NO/c1-3-5-6-7(8)4-2/h8H,3-6H2,1-2H3 |
InChI Key |
DXBRUVBTKJOAGO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(CC)O |
Origin of Product |
United States |
Synthetic Methodologies for N Ethyl N Hydroxybutan 1 Amine and Analogous N Alkyl N Hydroxylamines
Strategies Involving Oxidation of Amines
The oxidation of amines presents a direct route to the synthesis of N-hydroxylamines. This approach can be categorized into the oxidation of primary and secondary amines.
Direct Oxidation of Primary Amines to N-Monoalkylhydroxylamines
The direct oxidation of primary amines to their corresponding N-monoalkylhydroxylamines can be challenging due to the potential for over-oxidation to nitroso and nitro compounds. thieme-connect.com However, specific methods have been developed to achieve this transformation selectively. One such method involves a three-step protocol: selective mono-cyanomethylation of the primary amine, followed by regioselective oxidation with m-chloroperoxybenzoic acid (m-CPBA) to form a nitrone, and subsequent hydroxylaminolysis to yield the N-monoalkylhydroxylamine. thieme-connect.comelsevierpure.com This method is applicable to a range of primary amines, including alkyl, benzyl, and chiral amines. thieme-connect.comelsevierpure.com Another approach utilizes a sodium tungstate (B81510) catalyst with a urea-hydrogen peroxide complex to oxidize primary amines, yielding N-monoalkylhydroxylamines in good to excellent yields. researchgate.net
Oxidative Approaches to Secondary N-Hydroxylamines
The direct oxidation of secondary amines to N,N-dialkylhydroxylamines offers a more direct synthetic route. acs.org Recent advancements have focused on developing efficient and selective methods using readily available oxidants. acs.orgacs.org One reported method employs urea-hydrogen peroxide (UHP) as the oxidant in 2,2,2-trifluoroethanol (B45653) (TFE), using an excess of the secondary amine to minimize over-oxidation. acs.orgacs.org The hydroxylamine (B1172632) product can then be isolated through selective salt formation. acs.orgacs.org A complementary method utilizes a 1:1 stoichiometry of the amine and UHP, with hexafluoroacetone (B58046) acting as an additive. acs.orgacs.orgnih.gov The oxidation of N,N-disubstituted hydroxylamines can lead to the formation of nitrones, which are valuable intermediates in organic synthesis. chimia.ch
Reductive Synthetic Pathways
Reductive methods provide alternative pathways to N-alkyl-N-hydroxylamines, often starting from oximes or nitro compounds.
Catalytic Reduction of Oxime Ethers to N,O-Disubstituted Hydroxylamines
The catalytic reduction of oxime ethers is a valuable technique for synthesizing N,O-disubstituted hydroxylamines. nih.govresearchgate.net This method is attractive due to its high step- and atom-economy. nih.gov A significant challenge in this approach is the selective reduction of the C=N bond without cleaving the labile N-O bond. nih.govresearchgate.netnih.gov Traditional methods often rely on stoichiometric borohydrides, but recent research has focused on developing catalytic systems. nih.govnih.gov For instance, nickel-catalyzed asymmetric reduction of oximes using hydrogen gas has been shown to produce N,O-disubstituted hydroxylamines in high yields and enantioselectivity. nih.gov
Reduction of Nitro Compounds to Hydroxylamines
The reduction of nitro compounds is a well-established method for producing hydroxylamines. wikipedia.org Both aromatic and aliphatic nitro compounds can be reduced to their corresponding hydroxylamines using various reagents. wikipedia.org For aromatic nitro compounds, reagents such as zinc metal in aqueous ammonium (B1175870) chloride or catalytic rhodium on carbon with hydrazine (B178648) can be employed. wikipedia.org A method for preparing N-phenylhydroxylamine involves the reaction of substituted nitrobenzene (B124822) with hydrazine, catalyzed by Raney Ni. google.com Aliphatic nitro compounds can be reduced to aliphatic hydroxylamines using reagents like diborane (B8814927) or zinc dust with ammonium chloride. wikipedia.org
Reductive Amination of Carbonyl Compounds for N-Hydroxylamine Formation
Reductive amination of carbonyl compounds, such as aldehydes and ketones, is a versatile method for forming amines and can be adapted for N-hydroxylamine synthesis. libretexts.orgorganic-chemistry.org This process typically involves the reaction of a carbonyl compound with a hydroxylamine derivative to form a nitrone or oxime intermediate, which is then reduced. iris-biotech.de A mechanistically driven approach involves the reductive amination of the C-C σ-bond of carbonyls, which can be controlled to generate N,N-disubstituted hydroxylamines. nih.gov This method has been applied to the synthesis of various cyclic and linear tertiary amines and can be modulated to favor hydroxylamine formation. nih.gov
Advanced Approaches and Mechanistic Aspects in Synthesis
The synthesis of N-hydroxylamines has evolved beyond classical methods, with a growing emphasis on efficiency, selectivity, and understanding reaction mechanisms. Advanced approaches, including one-pot protocols and stereoselective methods, offer significant advantages in synthesizing complex N-hydroxylamine scaffolds.
One-Pot Synthetic Protocols for N-Hydroxylamine Compounds
Another example involves the synthesis of ammonium and hydroxylammonium derivatives of bis 5,5′-tetrazole-1,1′-dihydroxide. google.com This one-pot process reacts sodium azide, dichloroglyoxime, and HCl in a dioxane solution to form the bis 5,5′-tetrazole-1,1′-dihydroxide intermediate. This intermediate is then treated with either ammonium chloride or hydroxylamine hydrochloride to yield the final products, diammonium bis 5,5′-tetrazole-1,1′-diolate (ABTOX) and dihydroxylammonium 5,5′-bistetrazole-1,1′-diolate (TKX-50), respectively. google.com
Stereoselective and Enantioselective Synthesis of N-Hydroxylamine Scaffolds
The development of stereoselective and enantioselective methods is crucial for accessing chiral N-hydroxylamine scaffolds, which are important in medicinal chemistry and materials science. A notable advancement is the diastereoselective synthesis of propargylic N-hydroxylamines through an NHC-copper(I) halide-catalyzed reaction of terminal alkynes with chiral nitrones on water. nih.gov This method provides excellent yields and high stereoselectivity (up to 97%). nih.gov
Furthermore, the iridium-catalyzed allylic substitution of unprotected hydroxylamine (NH₂OH) offers a pathway to N-(1-allyl)hydroxylamines with high levels of chemoselectivity, regioselectivity, and enantioselectivity under mild conditions. organic-chemistry.org Another approach involves the highly regio- and enantioselective hydroxyamination of aldehydes using in situ generated nitrosocarbonyl compounds from hydroxamic acid derivatives. organic-chemistry.org This reaction is facilitated by a combination of TEMPO and BPO as oxidants in the presence of a binaphthyl-modified amine catalyst. organic-chemistry.org The catalytic reduction of oximes is another key strategy, though it presents challenges in controlling the reduction to the hydroxylamine without further reduction to the primary amine. nih.gov The stereoselectivity of these reactions can be significantly influenced by the E/Z geometry of the oxime double bond. nih.gov
The design of molecular scaffolds with defined architectures is also crucial. mdpi.com While statistical derivatization of a scaffold with multiple reactive sites can lead to a complex mixture of isomers, de novo synthesis allows for the creation of homogeneous and rationally derivatized scaffolds. mdpi.com
Chemo- and Regioselective Considerations in N-Hydroxylamine Synthesis
Chemo- and regioselectivity are critical for the synthesis of complex molecules containing the N-hydroxylamine functionality. Iron-catalyzed reactions have been developed for the direct installation of medicinally relevant amines onto unactivated alkenes. ethz.ch These reactions proceed under mild conditions and exhibit high chemo- and regioselectivity, allowing for the selective mono-amination of dienes and tolerance of various functional groups, including alkynes and strained heterocycles like oxetanes. ethz.ch
In the context of glycosylation, a general method for the stereoselective coupling of unprotected oligosaccharides with substrates containing an N,O-disubstituted hydroxylamine group has been described. researchgate.net This reaction demonstrates high chemoselectivity, as the hydroxylamine group reacts specifically with the reducing end of the sugar in aqueous solution without the need for protecting groups. researchgate.net
The utilization of unprotected hydroxylamine in iridium-catalyzed allylic substitution also highlights excellent chemoselectivity and regioselectivity. organic-chemistry.org Similarly, palladium-catalyzed cross-coupling of hydroxylamines with aryl halides using the BippyPhos ligand provides N-arylhydroxylamines with good to excellent yields. organic-chemistry.org These methods underscore the importance of catalyst and ligand choice in controlling the selectivity of N-hydroxylamine synthesis.
Green Chemistry Principles in N-Hydroxylamine Synthesis
The application of green chemistry principles to the synthesis of N-hydroxylamines is essential for developing environmentally benign and sustainable chemical processes. Key principles include maximizing atom economy, utilizing sustainable reagents, and employing catalytic systems.
Atom Economy and Sustainable Reagent Utilization
Atom economy is a core concept in green chemistry that focuses on maximizing the incorporation of all materials from the starting materials into the final product. acs.orgnumberanalytics.com Reactions with high atom economy, such as additions and cycloadditions, are inherently more sustainable as they minimize the generation of byproducts. nih.govprimescholars.com For instance, catalytic hydrogenation, where molecular hydrogen is added to an unsaturated compound, can achieve 100% atom economy in theory. acs.org
In the context of N-hydroxylamine synthesis, the use of hydroxylamine (NH₂OH) as a nitrene source offers a sustainable route to amines with water as the only byproduct, thus exhibiting excellent atom economy. acs.org Engineered heme enzymes have been developed to catalyze nitrene transfer from hydroxylammonium chloride, a low-cost commodity chemical, for C-H amination and aminohydroxylation reactions. acs.org
Conversely, many traditional named reactions, while synthetically useful, suffer from poor atom economy. primescholars.com Therefore, the development of new synthetic methods that prioritize atom economy is a key goal of green chemistry.
Catalytic Systems for Eco-Friendly Production
Catalytic reagents are superior to stoichiometric ones as they can be used in small amounts and can be recycled and reused, aligning with the principles of green chemistry. acs.orgsolubilityofthings.com The selective synthesis of N-aryl hydroxylamines from the hydrogenation of nitroaromatics can be achieved with high yields (up to 99%) using supported platinum catalysts, such as Pt/SiO₂, under a hydrogen atmosphere. rsc.org The addition of amines and dimethyl sulfoxide (B87167) helps to promote the conversion of nitroaromatics while inhibiting the over-hydrogenation of the hydroxylamine product. rsc.org
Another green approach involves the use of a silver(I)-based coordination polymer as a catalyst for the partial oxidation of primary amines to N-monoalkylhydroxylamines using urea (B33335) hydrogen peroxide (UHP). rsc.org This method is notable for its low E-Factor (a measure of waste produced) and the ability to recover and reuse the catalyst for multiple cycles without loss of activity. rsc.org
The catalytic reduction of oximes represents a direct and atom-efficient pathway to hydroxylamines. researchgate.net Platinum supported on a porous ceria-zirconia solid solution has been shown to be effective for the selective hydrogenation of oximes to either hydroxylamines or amines in a green THF:H₂O solvent system under ambient conditions. researchgate.net Furthermore, a green electrocatalytic strategy using a CuS catalyst has been developed for the conversion of oximes to hydroxylamines. researchgate.net
Recent advances have also seen the development of metal-free and homogeneous transition-metal-based catalysts for the reduction of oximes, with some systems achieving high turnover numbers. nih.gov These catalytic systems offer a more sustainable alternative to traditional methods that often require harsh conditions and stoichiometric amounts of strong acids. nih.gov
Chemical Reactivity and Transformation Mechanisms of N Ethyl N Hydroxybutan 1 Amine Derivatives
Mechanistic Investigations of Intramolecular Rearrangements
Intramolecular rearrangements of N-Ethyl-N-hydroxybutan-1-amine derivatives often proceed through well-defined transition states, leading to structurally diverse products. These reactions are typically triggered by the activation of the hydroxylamine (B1172632) functionality.
The Lossen rearrangement is a classic transformation that converts a hydroxamic acid or its derivative into an isocyanate. For a derivative of this compound to undergo this type of rearrangement, it must first be acylated to form an O-acyl-N-alkyl-N-arylhydroxylamine. The rearrangement is typically initiated by a base, which deprotonates the nitrogen atom to form an anion. This is followed by a concerted migration of the alkyl group (butyl group in this case) from the nitrogen to the oxygen atom, with the concurrent expulsion of the carboxylate leaving group. The resulting N-ethyl-N-butylaminyl cation is not a stable intermediate; instead, the rearrangement proceeds to form an isocyanate. The isocyanate can then be trapped by various nucleophiles. For instance, in the presence of water, it hydrolyzes to form an amine, and in the presence of an amine, it forms a urea (B33335). nih.govwikipedia.org
The general mechanism for the Lossen rearrangement of an acylated derivative of this compound is as follows:
Acylation: this compound is first treated with an acylating agent (e.g., an acid chloride or anhydride) to form the corresponding O-acyl derivative.
Deprotonation: A base abstracts the proton from the nitrogen atom, generating a nitrogen anion.
Rearrangement: The butyl group migrates from the nitrogen to the oxygen, leading to the formation of an isocyanate and a carboxylate anion in a concerted step. nih.gov
Product Formation: The highly reactive isocyanate intermediate can then react with various nucleophiles present in the reaction mixture.
Sigmatropic rearrangements are pericyclic reactions where a sigma bond migrates across a conjugated π-system. wikipedia.org In the context of hydroxylamine derivatives, nih.govresearchgate.net-sigmatropic rearrangements are particularly noteworthy. wikipedia.orgorganicchemistrydata.org These reactions typically involve an allylic group attached to either the nitrogen or oxygen atom of the hydroxylamine.
A prominent example is the Meisenheimer rearrangement of allylic N-oxides, which are formed by the oxidation of the corresponding tertiary amines. synarchive.com If this compound were further functionalized with an allyl group on the nitrogen and then oxidized to the N-oxide, it could undergo a nih.govresearchgate.net-sigmatropic rearrangement. This concerted, intramolecular process involves a five-membered cyclic transition state, leading to the formation of an O-allyl hydroxylamine derivative. nih.govsynarchive.com The stereoselectivity of this rearrangement can be high, with a preference for the formation of the E-alkene product. wikipedia.org
Another relevant transformation is the nih.govresearchgate.net-sigmatropic rearrangement of N-benzyl-O-allylhydroxylamines, which proceeds upon treatment with a strong base like n-butyllithium. rsc.org While not directly involving this compound, this illustrates the general reactivity pattern of appropriately substituted hydroxylamine derivatives.
The general scheme for a nih.govresearchgate.net-sigmatropic rearrangement of an allylic hydroxylamine derivative is as follows:
An allylic group is present on either the nitrogen or oxygen atom.
The rearrangement proceeds through a concerted, five-membered ring transition state.
This results in the migration of the allylic group, with the double bond shifting its position.
Radical Pathways and Reactivity
The N-O bond in hydroxylamines is relatively weak, making it susceptible to homolytic cleavage and the formation of radical intermediates. These radicals can initiate a variety of synthetic transformations.
The homolytic bond dissociation energy (BDE) is the energy required to break a bond homolytically, forming two radicals. synarchive.com The BDE of the O-H bond in N-hydroxylamines is a crucial parameter, as it dictates the ease with which the corresponding N-oxyl radical can be generated. Lower BDEs indicate a greater propensity for radical formation. The BDEs of O-H bonds in various hydroxylamines have been estimated both experimentally and computationally. nih.govrsc.orgthieme-connect.denih.gov For simple hydroxylamines, these values are generally in the range of 70-80 kcal/mol. The specific BDE for this compound is not widely reported, but it can be expected to be in a similar range to other dialkylhydroxylamines.
| Compound | O-H Bond Dissociation Enthalpy (kcal/mol) |
| Hydroxylamine (NH₂OH) | ~80 |
| N-Phenylhydroxylamine | ~75 nih.gov |
| N,N-Dimethylhydroxylamine | ~73 |
| N-tert-Butylhydroxylamine | ~72 |
This table presents approximate BDE values for representative hydroxylamines to illustrate the general range.
N-oxyl radicals are readily generated from N-hydroxylamines through oxidation. organicchemistrydata.orgacs.orgimperial.ac.uk Common oxidizing agents include metal oxides (like silver(I) oxide), peroxides, and even molecular oxygen under certain conditions. imperial.ac.uk Visible-light photoredox catalysis has also emerged as a mild and efficient method for generating nitrogen-centered radicals from hydroxylamine derivatives. acs.org
Once formed, the N-oxyl radical derived from this compound is a versatile intermediate. The unpaired electron is delocalized between the nitrogen and oxygen atoms, allowing it to react as either a nitrogen-centered or an oxygen-centered radical. acs.orglibretexts.org This dual reactivity enables it to participate in a variety of bond-forming reactions. For instance, intermolecular reactions often involve the formation of a C-O bond, while intramolecular reactions can lead to the formation of either C-O or C-N bonds, often resulting in heterocyclic structures. acs.org
The N-oxyl radical generated from this compound can initiate radical cascade or chain reactions. wikipedia.org In a radical cascade, the initial radical undergoes a series of intramolecular reactions, such as cyclizations, to form a more complex product in a single synthetic operation. For example, an amidyl radical derived from a hydroxamate can undergo a 5-exo cyclization onto a nearby alkene. wikipedia.org The resulting carbon-centered radical can then be trapped by another reagent or participate in further cyclizations. These cascade reactions are powerful tools for the rapid construction of complex molecular architectures. wikipedia.org
Oxidation and Reduction Chemistry
The chemical behavior of this compound is significantly influenced by the hydroxylamine functional group, which is susceptible to a variety of oxidation and reduction reactions. These transformations are central to its reactivity profile, leading to the formation of various nitrogen-containing compounds.
Kinetic and Mechanistic Studies of Hydroxylamine Oxidation
The oxidation of hydroxylamines, including N-alkylated derivatives, has been the subject of detailed kinetic and mechanistic investigations. The strength of the O-H bond is a critical factor governing the initial step of many oxidation processes. Studies using the EPR radical equilibration technique have determined the bond dissociation enthalpies (BDEs) for various hydroxylamines, revealing that substituents on the nitrogen atom have a profound effect. researchgate.net For instance, dialkyl hydroxylamines exhibit O-H bond strengths of approximately 70 kcal/mol, whereas acyl substitution significantly increases this value. researchgate.net
| Compound Class | Substituent at Nitrogen | O-H Bond Dissociation Enthalpy (kcal/mol) |
| Dialkyl Hydroxylamines | Two alkyl groups | ~70 |
| Acylhydroxylamines | One acyl group | ~80 |
| N-Hydroxyphthalimide (NHPI) | Two acyl groups (in a cyclic structure) | ~88 |
This interactive table summarizes the effect of substituents on the O-H bond strength of hydroxylamines, based on data from kinetic studies. researchgate.net
Kinetic studies on the oxidation of hydroxylamine itself by various oxidizing agents provide insight into the potential mechanisms for its N,N-disubstituted analogs. The oxidation by iron(III) is complex, with the reaction stoichiometry and products (N₂O or N₂) depending on the relative concentrations of the reactants. rsc.org The mechanism is proposed to involve the metal hydroxide (B78521) complex Fe(OH)²⁺ and different nitrogen-containing intermediates depending on the reactant ratios. rsc.org Similarly, oxidation by nitric acid is shown to be an autocatalytic process where nitrous acid acts as an essential catalyst. rsc.org The proposed mechanism involves the oxidation of the unprotonated hydroxylamine by N₂O₄ to form a nitroxyl (B88944) diradical (HNO). rsc.org
In catalyzed aerobic oxidations, such as those using N-hydroxyphthalimide (NHPI) as a catalyst, the rate-determining step is often the hydrogen atom abstraction (HAT) from the hydroxylamine by peroxyl radicals. researchgate.net The resulting phthalimide (B116566) N-oxyl (PINO) radical is a potent hydrogen atom abstractor, capable of initiating the oxidation of various substrates. researchgate.net
Interconversion with Nitroso and Nitro Derivatives
This compound can be converted to its corresponding nitroso and nitro derivatives through controlled oxidation. The formation of N-nitroso compounds (nitrosamines) from secondary amines is a well-documented process, and hydroxylamines can also undergo N-nitrosation. sci-hub.se This transformation typically involves a reaction with a nitrosating agent, which can be viewed as a source of the nitrosonium ion (NO⁺). sci-hub.se Common nitrosating agents are formed from nitrites, such as sodium nitrite, under acidic conditions. sci-hub.se
The general mechanism for N-nitrosation involves the attack of the nitrogen lone pair on the nitrosating agent. For hydroxylamines, this leads to the formation of an N-nitrosohydroxylamine intermediate, which can then undergo further reactions. The interconversion is reversible, although the equilibrium often favors the N-nitroso product under specific conditions. sci-hub.se
This compound → N-Ethyl-N-nitrosobutan-1-amine → N-Ethyl-1-nitrobutane
This sequence represents a stepwise increase in the oxidation state of the nitrogen atom, from -1 in the hydroxylamine to +1 in the nitroso compound, and finally to +3 in the nitro compound.
Enzymatic Oxidation Pathways and Mechanisms
N-substituted hydroxylamines are subject to enzymatic oxidation, a key process in the metabolism of many nitrogen-containing compounds. nih.gov The N-oxidation of secondary amines to form hydroxylamines is recognized as a general metabolic pathway, often mediated by microsomal enzymes like the cytochrome P450 monooxygenases. nih.govnih.gov These enzymes can further oxidize the hydroxylamine products.
Studies on the enzymatic oxidation of N-hydroxy compounds using enzymes like laccase have shown that the reaction rate is significantly influenced by the compound's redox potential. nih.gov Electron-withdrawing substituents on the N-hydroxy compound tend to increase the redox potential, which in turn leads to a lower rate of enzymatic oxidation. nih.gov Conversely, bulky substituents can increase the Michaelis constant (Km), also resulting in a slower oxidation rate. nih.gov The stability of the resulting radical intermediate is also crucial; oxidized N-hydroxy compounds can be stabilized by adjacent N-phenyl or N-carbonyl groups. nih.gov
More recently, engineered heme enzymes have been developed that can utilize hydroxylamine itself for nitrene transfer reactions, which is a form of enzymatic activation and oxidation. nih.gov In these systems, the enzyme's active site is thought to bind and position the hydroxylamine to facilitate the cleavage of the N–O bond, leading to the formation of a highly reactive iron-bound nitrene intermediate. nih.gov This represents a sustainable approach to amination chemistry, with water as the only byproduct. nih.gov
| Factor | Observation | Impact on Enzymatic Oxidation Rate |
| Electronic Effects | Electron-withdrawing substituents | Decrease |
| Steric Effects | Bulky substituents near the N-OH group | Decrease |
| Redox Potential | Higher redox potential | Decrease |
This interactive table outlines the influence of substituent properties on the rate of laccase-mediated oxidation of N-hydroxy compounds, based on findings from electrochemical and enzymatic studies. nih.gov
Nucleophilic and Electrophilic Transformations
The nitrogen atom in this compound, with its lone pair of electrons, can act as a nucleophile, participating in reactions such as alkylation and acylation. Furthermore, the hydroxylamine moiety as a whole can be used as a reagent for transferring nitrogen-containing functional groups.
N-Alkylation and Acylation Reactions
N-alkylation involves the reaction of the hydroxylamine with an alkylating agent, typically an alkyl halide, in a nucleophilic aliphatic substitution. wikipedia.org The nitrogen atom attacks the electrophilic carbon of the alkyl halide, displacing the halide and forming a new C-N bond. youtube.com This reaction converts the secondary hydroxylamine into a tertiary hydroxylamine derivative.
R₂N-OH + R'-X → [R₂R'N-OH]⁺X⁻
The initial product is an ammonium (B1175870) salt, which is then deprotonated by a base (which can be another molecule of the starting hydroxylamine) to yield the neutral tertiary hydroxylamine. youtube.com A significant challenge in the N-alkylation of amines, which also applies to hydroxylamines, is the potential for overalkylation. masterorganicchemistry.com The product of the initial alkylation may itself be nucleophilic and react with another molecule of the alkylating agent. masterorganicchemistry.com Modern methods, such as photocatalytic systems using alcohols as alkylating agents, offer alternative routes for N-alkylation under mild conditions. nih.gov
N-acylation proceeds via a similar nucleophilic substitution mechanism, but the electrophile is an acyl compound, such as an acyl chloride or an acid anhydride. The nitrogen atom attacks the carbonyl carbon, leading to the formation of an N-acyl-N-hydroxy-amine (a hydroxamic acid derivative). This reaction is generally more straightforward than alkylation and less prone to over-reaction.
Nitrene Transfer Reactions from Hydroxylamine Reagents
Hydroxylamine derivatives are valuable precursors for the generation of highly reactive nitrene intermediates. rsc.orgresearchgate.net These reagents, often activated by transition-metal catalysts, can engage in a variety of nitrene transfer reactions, including C–H bond amination and the aziridination of olefins. rsc.orgresearchgate.net The use of O-substituted hydroxylamines is common, as the substituent can be chosen to weaken the N-O bond, facilitating its cleavage to form the metallonitrene. nih.gov
Catalytic systems employing rhodium and other transition metals have been developed to control the reactivity and selectivity of nitrene transfer. nih.gov For example, rhodium-catalyzed intramolecular C–H insertion reactions of alkyl nitrenes generated from substituted hydroxylamines can be directed by the choice of precursors and additives. nih.gov
Recent advancements have also focused on biocatalytic nitrene transfer. Engineered enzymes, particularly heme proteins, have been shown to activate hydroxylamine derivatives to generate nitrene intermediates for selective amination reactions. nih.gov This bio-inspired approach highlights the potential for developing more sustainable and efficient methods for forming C-N bonds. nih.govrsc.org The key features of these hydroxylamine-derived nitrene precursors are that they are often stable and can be readily activated under mild catalytic conditions. rsc.org
Reactivity as an Electrophilic Nitrogen Source
N-alkyl-N-hydroxyamine derivatives, such as this compound, can function as valuable electrophilic nitrogen sources in organic synthesis. This reactivity stems from the electron-withdrawing nature of the hydroxyl group, which renders the nitrogen atom susceptible to nucleophilic attack. The activation of the hydroxyl group, often through protonation or conversion to a better leaving group like a sulfonate or carboxylate, enhances the electrophilicity of the nitrogen center.
This property allows for the direct introduction of a substituted amino group into various organic molecules. For instance, in the presence of a transition metal catalyst, these derivatives can participate in amination reactions where a carbon nucleophile attacks the electrophilic nitrogen atom, leading to the formation of a new carbon-nitrogen bond. This process is distinct from traditional C-N bond-forming reactions like the Buchwald-Hartwig amination, where the amine acts as a nucleophile.
The electrophilic nature of hydroxylamine derivatives is harnessed in various transformations, including the amination of arenes and the difunctionalization of alkenes. The ability to deliver an unprotected or protected amino group directly to a substrate offers a more streamlined and atom-economical approach compared to methods requiring extensive protecting group manipulations.
Oximation and Subsequent Cyclization Pathways
N-alkyl-N-hydroxyamine derivatives can undergo condensation reactions with aldehydes and ketones to form oximes. This process, known as oximation, is a fundamental transformation in organic chemistry. The resulting oxime can then participate in a variety of subsequent cyclization reactions, leading to the formation of diverse heterocyclic structures.
The key to these cyclization pathways is the transformation of the oxime hydroxyl group into a suitable leaving group, often by mesylation or tosylation. This activation facilitates an intramolecular nucleophilic attack, typically by another functional group within the molecule, onto the imine carbon. This intramolecular cyclization can lead to the formation of various nitrogen-containing heterocycles.
For example, an appropriately substituted oxime can undergo intramolecular cyclization to form nitrones, which are valuable 1,3-dipoles. These in situ generated nitrones can then be trapped by dipolarophiles in [3+2] cycloaddition reactions to construct complex polycyclic systems containing isoxazolidine (B1194047) rings. This cascade approach, involving oximation followed by cyclization and cycloaddition, provides a powerful strategy for the rapid assembly of intricate molecular architectures from simple starting materials.
Transition Metal-Catalyzed Reactions
Palladium-Catalyzed Carbonylative Cyclization
Palladium catalysis offers a powerful tool for the carbonylative cyclization of unsaturated N-hydroxyamine derivatives, enabling the synthesis of various nitrogen-containing heterocyclic compounds. In these reactions, carbon monoxide is incorporated into the molecule, typically leading to the formation of lactams or other cyclic carbonyl compounds.
A general strategy involves the palladium-catalyzed reaction of an unsaturated N-hydroxyamine derivative with carbon monoxide. The catalytic cycle often begins with the oxidative addition of a palladium(0) species to a carbon-halogen or triflate bond within the substrate. Subsequent migratory insertion of carbon monoxide into the palladium-carbon bond forms an acyl-palladium intermediate. This is followed by intramolecular nucleophilic attack by the nitrogen of the N-hydroxyamine moiety onto the acyl-palladium species, leading to cyclization. Reductive elimination from the resulting palladacycle regenerates the palladium(0) catalyst and yields the final cyclic product.
For instance, the palladium-catalyzed carbonylative cyclization of N-hydroxy-N-alkenyl or N-hydroxy-N-aryl halides can provide access to a variety of heterocyclic ketones and amides. The specific outcome of the reaction can be influenced by the nature of the substrate, the catalyst system, and the reaction conditions.
| Catalyst System | Substrate Type | Product Type | Reference |
| Pd(OAc)₂ / Ligand | Unsaturated N-hydroxyamines | Cyclic amides | nih.gov |
| Pd(dba)₂ / Ligand | N-hydroxy-N-aryl halides | Heterocyclic ketones | chinesechemsoc.org |
Copper-Catalyzed Reactions and Ligand Interactions
Copper-catalyzed reactions involving N-alkyl-N-hydroxyamine derivatives are diverse and offer synthetically valuable transformations. These reactions often leverage the ability of copper to mediate redox processes and facilitate the formation of carbon-nitrogen bonds. The choice of ligand is crucial in these systems, as it can significantly influence the reactivity, selectivity, and efficiency of the catalytic process.
One important application is the copper-catalyzed cross-coupling of N-alkyl-N-hydroxyamines with various partners, such as aryl halides or boronic acids. In these reactions, the N-hydroxyamine can act as an electrophilic aminating agent. The ligand plays a key role in stabilizing the copper catalyst, modulating its electronic properties, and facilitating the key steps of the catalytic cycle, such as oxidative addition and reductive elimination. For example, ligands like 1,10-phenanthroline (B135089) and its derivatives have been shown to be effective in promoting copper-catalyzed aminations. researchgate.net
Furthermore, copper catalysts can be employed in the difunctionalization of alkenes using N-alkyl-N-hydroxyamine derivatives as the nitrogen source. nih.gov The ligand can influence the regioselectivity and stereoselectivity of these transformations. The interaction between the copper center and the N-hydroxyamine, often involving coordination through both the nitrogen and oxygen atoms, is a critical aspect of the reaction mechanism.
| Copper Catalyst | Ligand | Reaction Type | Product Type | Reference |
| CuI | 1,10-phenanthroline | Cross-coupling | N-Aryl amines | researchgate.net |
| Cu(OAc)₂ | Phosphine ligands | Allylic amination | Allylamines | nih.gov |
| CuBr | None | Hydrohydrazination | Hydrazones | nih.gov |
Iron-Catalyzed Amination Reactions
Iron, being an earth-abundant and low-cost metal, has emerged as an attractive catalyst for amination reactions utilizing N-hydroxyamine derivatives. nih.gov These reactions provide an environmentally benign alternative to methods relying on precious metals. Iron catalysts can promote the amination of a wide range of substrates, including the challenging C(sp³)–H bonds. nih.gov
The mechanism of iron-catalyzed amination often involves the generation of a highly reactive iron-nitrenoid or iron-amido intermediate. researchgate.net This species is formed through the reaction of the iron catalyst with the N-hydroxyamine derivative, which acts as the nitrogen source. The nature of the activating group on the hydroxylamine is critical for the formation of this intermediate. The iron-nitrenoid can then undergo insertion into a C–H bond or addition to an alkene, leading to the formation of the aminated product.
For example, iron catalysts have been successfully employed in the intramolecular amination of C(sp³)–H bonds to synthesize valuable N-heterocycles like pyrrolidines and piperidines. rsc.org The diastereoselectivity of these reactions can often be controlled by the ligand environment around the iron center.
| Iron Catalyst | Substrate Type | Reaction Type | Product Type | Reference |
| FeCl₂ / 1,10-phenanthroline | N-Benzoyloxyureas | Intramolecular C(sp³)–H amination | Imidazolidin-2-ones | nih.gov |
| Fe(II)Pc | Alkenes | Intermolecular aminofunctionalization | Primary amines | colab.ws |
| Fe(acac)₂ | Styrene | Aminomethoxylation | Amino ethers | researchgate.net |
Visible-Light-Induced N-Alkylation Mechanisms
Visible-light photoredox catalysis has become a powerful tool for organic synthesis, enabling novel transformations under mild reaction conditions. In the context of N-hydroxyamine derivatives, this approach can be utilized to achieve N-alkylation through the generation of radical intermediates.
A common strategy involves the use of a photocatalyst that, upon excitation by visible light, can engage in a single-electron transfer (SET) process with a suitable precursor to generate an alkyl radical. This alkyl radical can then be trapped by the N-hydroxyamine derivative to form a new carbon-nitrogen bond. Alternatively, the photocatalyst can interact with the N-hydroxyamine derivative to generate a nitrogen-centered radical, which can then react with a suitable alkylating agent.
For instance, the photoredox-catalyzed reaction of N-(acyloxy)phthalimides, which can be derived from carboxylic acids, can generate alkyl radicals upon decarboxylation. rsc.orgnih.gov These radicals can then be intercepted by N-hydroxyamines or their derivatives to afford N-alkylated products. This method allows for the formation of C(sp³)–N bonds under neutral and mild conditions, tolerating a wide range of functional groups. The mechanism typically involves a catalytic cycle where the photocatalyst is continuously regenerated by the light-driven process. rsc.org
| Photocatalyst | Alkyl Radical Source | Substrate | Product | Reference |
| Ru(bpy)₃²⁺ or Ir(ppy)₃ | N-(Acyloxy)phthalimides | N-Heteroarenes | N-Alkylated heteroarenes | nih.gov |
| Rose Bengal | N-Hydroxyphthalimide ester | Allylic amide | Alkyl substituted oxazolines | researchgate.net |
| None (EDA complex) | 4-Hydroxybutan-2-one | Anilines | N-Alkylated anilines | nih.govrsc.org |
Theoretical and Computational Chemistry of N Ethyl N Hydroxybutan 1 Amine Systems
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of N-Ethyl-N-hydroxybutan-1-amine at the molecular level. These methods, particularly those based on Density Functional Theory (DFT), offer a balance between accuracy and computational cost, making them a powerful tool for investigating the behavior of this molecule.
Density Functional Theory (DFT) studies are instrumental in elucidating the electronic structure and bonding characteristics of this compound. These calculations can predict various electronic properties, such as molecular orbital energies, charge distributions, and the nature of the chemical bonds within the molecule.
The presence of both an ethyl and a butyl group on the nitrogen atom, along with a hydroxyl group, introduces a complex interplay of inductive and steric effects that influence the electron density on the nitrogen and oxygen atoms. This, in turn, dictates the molecule's nucleophilicity and its potential to engage in hydrogen bonding.
Table 1: Illustrative DFT-Calculated Electronic Properties of a Representative N-Alkyl-N-hydroxyalkylamine
| Property | Calculated Value | Significance |
| HOMO Energy | -6.5 eV | Indicates the energy of the highest occupied molecular orbital, related to the molecule's ability to donate electrons. |
| LUMO Energy | 2.1 eV | Represents the energy of the lowest unoccupied molecular orbital, related to the molecule's ability to accept electrons. |
| N-O Bond Length | 1.46 Å | Provides insight into the strength and nature of the bond between the nitrogen and oxygen atoms. researchgate.net |
| Mulliken Charge on N | -0.45 e | Quantifies the partial charge on the nitrogen atom, indicating its electron density and potential for nucleophilic attack. |
| Mulliken Charge on O | -0.62 e | Quantifies the partial charge on the oxygen atom, highlighting its potential to act as a hydrogen bond acceptor. |
Note: The values in this table are illustrative and based on general principles of N-alkyl-N-hydroxyalkylamines. Specific values for this compound would require dedicated computational studies.
This compound can exist in various conformations due to the rotational freedom around its single bonds. The relative energies of these conformers determine the most stable three-dimensional structure of the molecule. Computational methods can be used to explore the potential energy surface and identify the global minimum energy conformation, as well as other low-energy isomers.
Isomerism in this compound can also include the potential for zwitterionic forms, where the proton from the hydroxyl group transfers to the nitrogen atom. Theoretical calculations on hydroxylamine (B1172632) itself have shown that while the neutral form is generally more stable, the zwitterionic isomer can play a crucial role in certain reaction mechanisms. researchgate.net
The interplay of intramolecular hydrogen bonding between the hydroxyl hydrogen and the nitrogen lone pair can also lead to specific, stabilized conformations that may influence the molecule's reactivity and physical properties.
Mechanistic Pathway Elucidation
Computational chemistry is a powerful tool for mapping out the detailed mechanisms of chemical reactions involving this compound. By calculating the energies of reactants, products, and transition states, it is possible to construct a comprehensive picture of the reaction pathway.
A key aspect of mechanistic studies is the identification and characterization of transition states, which represent the highest energy point along a reaction coordinate. The energy difference between the reactants and the transition state is the activation energy or reaction barrier, which determines the rate of the reaction.
For reactions involving this compound, such as nucleophilic attack or oxidation, computational methods can be used to locate the transition state structure and calculate the associated activation energy. For instance, in a hypothetical reaction, DFT calculations could be employed to model the transition state for the transfer of the hydroxyl proton to a base.
Table 2: Illustrative Calculated Activation Energies for a Hypothetical Reaction of an N-Alkyl-N-hydroxyalkylamine
| Reaction Step | Computational Method | Calculated Activation Energy (kcal/mol) | Description |
| Proton Transfer | DFT (B3LYP/6-31G*) | 15.2 | Energy barrier for the removal of the hydroxyl proton by a generic base. |
| Nucleophilic Attack | MP2/aug-cc-pVDZ | 22.5 | Activation energy for the attack of the nitrogen lone pair on an electrophilic carbon. |
| N-O Bond Cleavage | CASSCF(8,8)/cc-pVTZ | 35.8 | Energy required to homolytically cleave the N-O bond. |
Note: The values in this table are illustrative and intended to demonstrate the type of data obtained from transition state calculations. Actual values would depend on the specific reaction and computational level of theory.
The reaction coordinate represents the path of minimum energy connecting reactants and products through the transition state. Analysis of the intrinsic reaction coordinate (IRC) can provide a detailed picture of the geometric and electronic changes that occur throughout the course of a reaction. nih.gov
By following the IRC, researchers can gain insights into the sequence of bond-breaking and bond-forming events. For example, in a reaction involving this compound, IRC analysis could reveal whether a particular bond is fully broken before another begins to form (a stepwise mechanism) or if these processes occur in a concerted fashion.
Furthermore, computational studies can explore the dynamics of the reaction, going beyond the static picture of the potential energy surface to simulate the actual trajectories of the atoms as the reaction proceeds. This can reveal the importance of vibrational modes and kinetic energy in overcoming the reaction barrier.
The solvent in which a reaction takes place can have a profound impact on its mechanism and rate. Computational models can account for solvent effects in several ways, from implicit continuum models that treat the solvent as a uniform dielectric medium to explicit models that include individual solvent molecules in the calculation.
For this compound, a molecule capable of hydrogen bonding, the choice of solvent is particularly important. Protic solvents, for example, can stabilize charged intermediates and transition states through hydrogen bonding, potentially lowering the activation energy of a reaction. In contrast, non-polar aprotic solvents may favor different reaction pathways.
Computational studies on related hydroxylamines have shown that the presence of solvent molecules can significantly alter the relative energies of different isomers and the heights of reaction barriers, underscoring the necessity of including solvent effects for accurate predictions of reactivity in solution. acs.org
Prediction of Spectroscopic Properties for Mechanistic Insights
Computational spectroscopy is a vital tool for correlating the structure of a molecule with its spectral data. This predictive capability is instrumental in identifying transient species and understanding reaction pathways involving this compound.
Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. Theoretical vibrational analysis, typically performed using density functional theory (DFT), can predict these vibrational frequencies with a high degree of accuracy. For this compound, a theoretical vibrational analysis would involve optimizing the molecular geometry and then calculating the harmonic frequencies.
These calculations would yield a set of vibrational modes corresponding to the stretching, bending, and torsional motions of the atoms. For instance, the O-H and N-H stretching frequencies are particularly sensitive to hydrogen bonding and the local electronic environment. aip.org The C-N, C-C, and C-O stretching and bending vibrations would also provide a unique fingerprint for the molecule. By comparing the computed spectrum with experimental data, one can confirm the molecular structure and gain insights into intramolecular interactions.
A study on solid hydroxylamine highlighted that the O-H stretching vibration occurs at a very low frequency, indicating strong hydrogen bonding. aip.org Similar computational analyses on related molecules have demonstrated the utility of DFT in assigning vibrational modes and understanding structural nuances. nih.gov
Illustrative Theoretical Vibrational Frequencies for this compound
| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) |
| O-H Stretch | -OH | 3400 - 3600 |
| N-H Stretch | >N-H | 3300 - 3500 |
| C-H Stretch (Alkyl) | -CH₂, -CH₃ | 2850 - 3000 |
| C-N Stretch | -C-N- | 1000 - 1250 |
| C-O Stretch | -C-O- | 1050 - 1150 |
| N-O Stretch | >N-O- | 900 - 1000 |
Note: These values are illustrative and based on typical ranges for the respective functional groups. Actual computed values would depend on the level of theory and basis set used.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for structure elucidation in organic chemistry. Computational methods, particularly those combining DFT with the Gauge-Including Atomic Orbital (GIAO) approach, can accurately predict ¹H and ¹³C NMR chemical shifts. rsc.org These predictions are invaluable for assigning experimental spectra and, crucially, for identifying reactive intermediates that may be too short-lived to be characterized by other means.
In the context of reactions involving this compound, intermediates such as N-centered radicals or protonated species could be proposed. By calculating the theoretical NMR spectra for these hypothetical intermediates, a direct comparison with experimental in situ NMR data can provide strong evidence for their existence. Recent advancements in machine learning have also shown promise in rapidly and accurately predicting NMR chemical shifts for small molecules. nih.govbohrium.com
Hypothetical ¹H NMR Chemical Shift Predictions for this compound and a Postulated Intermediate
| Proton Environment | This compound (Predicted δ, ppm) | Postulated N-Oxyl Radical (Predicted δ, ppm) |
| CH₃ (Ethyl) | 1.1 - 1.3 | 1.2 - 1.4 |
| CH₂ (Ethyl) | 2.6 - 2.8 | 3.0 - 3.3 |
| CH₂ (Butyl, α to N) | 2.5 - 2.7 | 2.9 - 3.2 |
| CH₂ (Butyl, β) | 1.4 - 1.6 | 1.5 - 1.7 |
| CH₂ (Butyl, γ) | 1.3 - 1.5 | 1.4 - 1.6 |
| CH₃ (Butyl) | 0.8 - 1.0 | 0.9 - 1.1 |
| OH | 4.5 - 5.5 (broad) | N/A |
| NH | 5.0 - 6.0 (broad) | N/A |
Note: These chemical shifts are illustrative. The actual values would be influenced by solvent and temperature.
Structure-Reactivity Relationship Studies
Understanding how the structure of this compound influences its chemical reactivity is a cornerstone of its theoretical investigation. Computational chemistry provides a framework to systematically probe these relationships.
The reactivity of the hydroxylamine moiety in this compound can be significantly altered by introducing substituents on either the ethyl or butyl chains. Computational studies on other hydroxylamine derivatives have shown that both inductive and resonance effects of substituents play a crucial role in modulating the reactivity of the nitrogen and oxygen centers. acs.org
For example, introducing an electron-withdrawing group on the butyl chain would be expected to decrease the nucleophilicity of the nitrogen atom, potentially slowing down reactions where it acts as a nucleophile. Conversely, electron-donating groups would enhance its nucleophilicity. These effects can be quantified computationally by calculating properties such as atomic charges, frontier molecular orbital energies, and reaction barriers for model reactions. Such studies are critical for fine-tuning the reactivity of N-hydroxylamine derivatives for specific applications. researchgate.net
Illustrative Substituent Effects on the Nucleophilicity of the Nitrogen Atom
| Substituent (on Butyl Chain) | Electronic Effect | Predicted Relative Nucleophilicity |
| -NO₂ (at C4) | Strong Electron-Withdrawing | Decreased |
| -Cl (at C4) | Inductive Electron-Withdrawing | Slightly Decreased |
| -H (Unsubstituted) | Reference | Baseline |
| -CH₃ (at C4) | Inductive Electron-Donating | Slightly Increased |
| -OCH₃ (at C4) | Inductive Electron-Withdrawing, Resonance Electron-Donating | Context-Dependent |
Note: This table presents a qualitative prediction of trends based on general chemical principles.
The insights gained from structure-reactivity studies can be harnessed for the in silico design of novel N-hydroxylamine derivatives with tailored properties. amazonaws.comchemrxiv.org By starting with the scaffold of this compound, computational chemists can systematically introduce a wide array of functional groups and assess their impact on properties of interest, such as reactivity, selectivity, or biological activity. nih.gov
This process often involves high-throughput screening of virtual libraries of compounds. For each designed molecule, properties such as electronic structure, stability, and key reactivity descriptors are calculated. This computational pre-screening allows for the prioritization of a smaller, more promising set of candidates for experimental synthesis and testing, thereby accelerating the discovery of new and useful molecules. This approach has been successfully applied to the design of novel reagents and inhibitors based on the hydroxylamine functional group. nih.gov
Environmental Chemistry and Biotransformation Pathways of N Hydroxylated Amines
Environmental Formation Mechanisms
N-Ethyl-N-hydroxybutan-1-amine can be formed in the environment through various chemical and biological processes. These mechanisms primarily involve the oxidation of precursor amine compounds.
The formation of N-hydroxylated amines in aqueous environments can occur through the photooxidation of secondary amines. While direct studies on N-ethylbutan-1-amine are limited, the photooxidation of other secondary amines provides a model for this pathway. The process is often initiated by photochemically produced reactive species such as hydroxyl radicals (•OH). These radicals can abstract a hydrogen atom from the N-H group of a secondary amine, leading to the formation of an amino radical. Subsequent reaction with oxygen and other reactive oxygen species can result in the formation of the corresponding N-hydroxylamine.
The general mechanism can be represented as:
R₂NH + •OH → R₂N• + H₂O R₂N• + O₂ → R₂NOO• R₂NOO• + H• → R₂NOOH → R₂N-OH
This pathway is significant in sunlit surface waters where both anthropogenic and natural amines are present, along with photosensitizers that generate reactive oxygen species.
In anoxic or suboxic environments like soil and sediments, reductive pathways can contribute to the formation of hydroxylamines. While the direct reductive formation of N-alkylated hydroxylamines is less documented, the reduction of nitroalkanes can be a potential source. Microbial communities in soil possess nitroreductase enzymes capable of reducing nitro groups to hydroxylamino groups. If nitrobutane were present in the environment, its reduction could potentially lead to N-hydroxybutan-1-amine, which could then be ethylated, although this is a more speculative pathway.
A more direct, though less common, pathway could involve the enzymatic reduction of nitrones, which are oxidation products of secondary amines.
Environmental Fate and Transformation Pathways
Once formed, this compound is subject to various environmental transformation processes that determine its persistence and potential impact.
Amines and their derivatives, if volatilized into the atmosphere, undergo degradation primarily initiated by reaction with hydroxyl radicals (•OH) during the day and nitrate (B79036) radicals (NO₃•) at night. For this compound, the atmospheric degradation would likely proceed via H-atom abstraction from the alkyl chains or the N-OH group. Abstraction of a hydrogen atom from the carbon atom alpha to the nitrogen is a common pathway for amines, leading to the formation of an unstable radical that can subsequently fragment or react with other atmospheric constituents. ieaghg.org The presence of the hydroxyl group may also influence the reaction pathways, potentially leading to the formation of various oxygenated and nitrated products. ieaghg.org The atmospheric lifetime of such compounds is expected to be relatively short, on the order of hours to a few days, depending on atmospheric conditions and oxidant concentrations.
N-hydroxylated amines can undergo abiotic transformations in the environment. One significant pathway for secondary hydroxylamines is oxidation to the corresponding nitrones. wikipedia.orguomustansiriyah.edu.iq This can occur in the presence of various oxidizing agents found in the environment.
This compound ⇌ Butyl-ethyl-nitrone + H₂O
Nitrones themselves can be susceptible to hydrolysis, which would regenerate the hydroxylamine (B1172632) or lead to the formation of an aldehyde and a primary hydroxylamine. The stability of this compound towards hydrolysis is not well-documented, but N-O bonds can be subject to cleavage under certain pH and temperature conditions.
Microbial and enzymatic processes play a crucial role in the transformation of N-hydroxylated amines. These compounds can be both metabolites and substrates for various enzymatic systems.
Cytochrome P450 (CYP) enzymes, found in a wide range of organisms, are known to catalyze the N-hydroxylation of secondary amines to form secondary hydroxylamines. nih.gov Conversely, these enzymes can also be involved in the further metabolism of the formed hydroxylamines.
Hydroxylamine oxidoreductase (HAO) is another key enzyme, particularly in nitrifying bacteria, which oxidizes hydroxylamine to nitrite. wikipedia.org While its specificity for N-alkylated hydroxylamines is not fully characterized, it represents a potential enzymatic degradation pathway.
The metabolism of secondary alkyl amines can lead to a variety of products, including N-dealkylation and N-oxidation. nih.gov For this compound, enzymatic activity could lead to the removal of either the ethyl or the butyl group, or further oxidation of the nitrogen or carbon atoms. For instance, the metabolism of other secondary amines has been shown to produce the corresponding secondary hydroxylamines as significant metabolites. nih.gov
Microbial and Enzymatic Biotransformation
Ecological Implications of N-Hydroxylamine Transformations
The transformation of N-hydroxylated amines in the environment has significant ecological consequences, particularly concerning the nitrogen cycle and the formation of potentially harmful secondary products.
Hydroxylamine is a key, albeit transient, intermediate in the global nitrogen cycle. tudelft.nltudelft.nl Its formation and subsequent oxidation are central to nitrification, the process that converts ammonia (B1221849) to nitrate, a form of nitrogen readily available to plants. taylorandfrancis.com The enzymes responsible for these transformations, AMO and HAO, are critical for maintaining the balance of nitrogen in various ecosystems. ontosight.aipnas.org
The introduction of N-hydroxylated amines like this compound into the environment could potentially influence these biogeochemical processes. If these compounds serve as substrates for enzymes like HAO, they could compete with the natural substrate, hydroxylamine, potentially affecting nitrification rates. Furthermore, the degradation of these compounds releases nitrogen in various forms, which can then enter different parts of the nitrogen cycle. The incomplete oxidation of hydroxylamine by HAO has also been linked to the production of nitrous oxide (N₂O), a potent greenhouse gas. pnas.orgnih.gov The transformation of N-hydroxylated amines could therefore also contribute to N₂O emissions.
A significant environmental concern related to the transformation of secondary amines and their derivatives is the formation of N-nitrosamines and N-nitramines. ccsnorway.com N-nitrosamines are a class of compounds that are considered probable human carcinogens. nih.govwikipedia.org
The formation of N-nitrosamines typically occurs through the reaction of a secondary amine with a nitrosating agent, such as nitrous acid (HNO₂), which can be formed from nitrites under acidic conditions. wikipedia.orgveeprho.com Given that this compound is a derivative of the secondary amine N-ethylbutanamine, its degradation could potentially lead to the formation of this precursor amine, which can then be nitrosated.
Furthermore, N-hydroxylated amines themselves can be precursors to nitrosamines. The oxidation of the N-hydroxyl group can lead to the formation of a nitroso compound directly. Additionally, reactions with reactive nitrogen species like peroxynitrite can also lead to the formation of both N-nitrosamines and N-nitramines. nih.govacs.org Nitramines can also be formed through the oxidation of nitrosamines. nih.gov The presence of N-hydroxylated amines in environments where nitrosating or nitrating agents are present could therefore contribute to the in-situ formation of these hazardous secondary products.
| Secondary Product | Formation Pathway |
| N-Nitrosamines | Reaction of precursor secondary amine with nitrosating agents; Oxidation of the N-hydroxyl group; Reaction with peroxynitrite. veeprho.comnih.govacs.org |
| N-Nitramines | Oxidation of nitrosamines; Reaction with peroxynitrite. nih.govnih.govacs.org |
Advanced Analytical Research Methodologies for N Alkyl N Hydroxylamines
Hyphenated Chromatographic-Mass Spectrometric Techniques
The coupling of chromatographic separation with mass spectrometric detection offers unparalleled sensitivity and selectivity for the analysis of N-alkyl-N-hydroxylamines. These hyphenated techniques are indispensable for resolving complex mixtures and identifying components, even at trace concentrations.
GC-MS/MS for Trace Intermediate Detection and Mechanistic Studies
Gas chromatography-tandem mass spectrometry (GC-MS/MS) is a powerful tool for the analysis of volatile and semi-volatile N-alkyl-N-hydroxylamines and their reaction intermediates. The high separation efficiency of gas chromatography combined with the specificity of tandem mass spectrometry allows for the detection and quantification of trace-level compounds in complex matrices. researchgate.netacs.org
In mechanistic studies of reactions involving N-Ethyl-N-hydroxybutan-1-amine, GC-MS/MS can be employed to identify transient intermediates that provide insight into the reaction pathway. By monitoring the formation and consumption of various species over time, a detailed kinetic profile of the reaction can be constructed. libretexts.org The use of derivatization agents can be employed to enhance the volatility and thermal stability of hydroxylamines, making them more amenable to GC-MS analysis. nih.gov For instance, derivatization with silylating agents can be used to analyze less volatile hydroxylamines. researchgate.net
Key GC-MS/MS Parameters for Amine Analysis:
| Parameter | Typical Setting | Purpose |
| Column | DB-WAX, HP-5MS | Separation of analytes based on polarity and boiling point. |
| Injector Temperature | 250 °C | Ensures rapid volatilization of the sample. |
| Carrier Gas | Helium | Inert gas to carry the sample through the column. |
| Ionization Mode | Electron Ionization (EI) | Provides characteristic fragmentation patterns for structural elucidation. |
| MS/MS Scan Mode | Multiple Reaction Monitoring (MRM) | High selectivity and sensitivity for target analytes. |
This table presents typical parameters for the GC-MS/MS analysis of amine compounds, which can be adapted for this compound.
The fragmentation patterns obtained from GC-MS/MS analysis are crucial for structural elucidation. For N-alkyl-N-hydroxylamines, characteristic fragmentation may involve cleavage of the N-O bond, as well as fragmentation of the alkyl chains. These fragmentation patterns, when compared to known standards or libraries, can confirm the identity of the compound and its intermediates. docbrown.infoosti.gov
LC-MS/MS for Non-Volatile N-Hydroxylamine Species and Reaction Mixture Analysis
For non-volatile or thermally labile N-alkyl-N-hydroxylamines, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the analytical technique of choice. chemicalbook.comnih.gov It allows for the direct analysis of complex reaction mixtures without the need for derivatization, which can sometimes introduce artifacts. usgs.govresearchgate.net The development of a sensitive and direct LC-MS method is crucial for detecting hydroxylamine (B1172632) at trace levels in various samples. usgs.gov
LC-MS/MS is particularly well-suited for monitoring the progress of reactions involving this compound in real-time. By taking aliquots from the reaction mixture at different time points and analyzing them by LC-MS/MS, it is possible to track the concentration of reactants, intermediates, and products. This data is invaluable for optimizing reaction conditions and understanding the reaction kinetics. nist.gov A study on the LC-MS-MS analysis of N-ethyl-α-ethyl-phenethylamine, a structurally related compound, demonstrated the utility of this technique for the analysis of such amines in various matrices. scirp.org
Typical LC-MS/MS Parameters for Hydroxylamine Analysis:
| Parameter | Typical Setting | Purpose |
| Column | C18, HILIC | Separation based on polarity. |
| Mobile Phase | Acetonitrile/Water with formic acid or ammonium (B1175870) acetate | Elution of analytes from the column. |
| Ionization Mode | Electrospray Ionization (ESI) | Soft ionization technique suitable for non-volatile and thermally labile compounds. usgs.gov |
| MS/MS Scan Mode | Selected Ion Monitoring (SIM), Product Ion Scan | High sensitivity and structural information. usgs.gov |
This table outlines typical parameters for the LC-MS/MS analysis of hydroxylamine and its derivatives, which can be applied to this compound.
The high sensitivity of LC-MS/MS allows for the detection of hydroxylamine at parts-per-million (ppm) levels, which is often necessary for controlling genotoxic impurities in pharmaceutical processes. chemicalbook.com
High-Resolution Mass Spectrometry for Elemental Composition and Structural Elucidation of Complex Products
High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of unknown compounds. scirp.org This capability is particularly valuable in the analysis of complex reaction mixtures where unexpected byproducts or degradation products of this compound may be formed. researchgate.net
When coupled with liquid chromatography (LC-HRMS), this technique can separate and identify multiple components in a mixture, providing their exact masses. This information, along with the fragmentation patterns obtained from MS/MS experiments, allows for the confident structural elucidation of novel compounds. For instance, HRMS can distinguish between isomers that have the same nominal mass but different elemental compositions.
The use of HRMS is crucial for impurity profiling of starting materials and final products. researchgate.net By identifying and quantifying impurities, the safety and efficacy of a chemical process can be ensured.
Advanced Spectroscopic Techniques for Mechanistic Elucidation
While chromatographic techniques are excellent for separation and identification, spectroscopic methods provide detailed information about the electronic and structural properties of molecules, which is essential for a deep understanding of reaction mechanisms.
In-situ NMR Spectroscopy for Reaction Monitoring and Intermediate Identification
In-situ Nuclear Magnetic Resonance (NMR) spectroscopy allows for the real-time monitoring of chemical reactions as they occur within the NMR tube. This technique provides a continuous stream of data on the concentrations of reactants, intermediates, and products, offering a detailed window into the reaction kinetics and mechanism. libretexts.org
For the study of reactions involving this compound, in-situ NMR can be used to observe the changes in the chemical environment of specific nuclei (e.g., ¹H, ¹³C, ¹⁵N) as the reaction progresses. usgs.gov The appearance and disappearance of signals corresponding to different species can help in the identification of transient intermediates that may not be detectable by other methods. The use of ¹⁵N-labeled hydroxylamine can be particularly informative for tracking the fate of the nitrogen atom throughout the reaction. usgs.gov
By analyzing the changes in peak intensities over time, the reaction rates and orders can be determined, providing crucial data for mechanistic proposals.
Time-Resolved Spectroscopy for Kinetic and Transient Species Analysis
Time-resolved spectroscopy involves monitoring the spectral changes of a reaction mixture as a function of time, typically after initiation by a rapid mixing or a pulse of light. This technique is capable of studying very fast reactions and detecting short-lived transient species.
For reactions involving this compound, time-resolved techniques such as stopped-flow UV-Vis or infrared (IR) spectroscopy can be used to study the kinetics of its formation or subsequent reactions. By monitoring the change in absorbance at a specific wavelength corresponding to a reactant, intermediate, or product, the rate constants of the reaction can be determined. nih.gov The study of the reaction of hydroxylamine with acetamide (B32628) using online infrared spectroscopy provides a framework for how such kinetic evaluations can be performed.
These kinetic data, combined with the structural information obtained from other techniques, allow for a comprehensive understanding of the reaction mechanism, including the identification of rate-determining steps and the characterization of transient intermediates.
Fourier Transform Infrared (FTIR) and Raman Spectroscopy for Functional Group Transformation Tracking
Vibrational spectroscopy, encompassing both FTIR and Raman techniques, serves as a powerful tool for monitoring the chemical transformations of N-Alkyl-N-Hydroxylamines. These non-destructive methods provide detailed information on the molecular level by probing the vibrational modes of chemical bonds.
Fourier Transform Infrared (FTIR) Spectroscopy is particularly sensitive to the polar functional groups present in this compound, namely the hydroxyl (-OH) and the N-O amine oxide group. FTIR studies on hydroxylamine and its derivatives show characteristic absorption bands that are indicative of their structure. researchgate.net For instance, the interaction of hydroxylamine with other molecules can lead to significant shifts in the O-H stretching frequency (ν(OH)), which can be tracked to understand complex formation and reaction mechanisms. nih.gov In-situ FTIR spectroscopy has been employed to identify intermediates during electrochemical reactions, with specific bands assigned to the formation and consumption of hydroxylamine species. researchgate.net The absorption spectrum of pure hydroxylamine has been measured in both vapor and solid states, providing a foundational understanding of its fundamental vibrations. researchgate.net
Key FTIR Vibrational Modes for Hydroxylamine Derivatives
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Significance in N-Alkyl-N-Hydroxylamines |
|---|---|---|
| O-H Stretch | 3100-3400 | Indicates presence and hydrogen bonding state of the hydroxyl group. |
| N-H Bending | 1450-1650 | Can indicate the presence of N-H bonds in intermediates or related species. researchgate.net |
Raman Spectroscopy , as a complementary technique, is highly effective for observing non-polar bonds and symmetric vibrations, particularly in aqueous solutions where water's strong IR absorption can be problematic. Studies on hydroxylammonium hydrochloride and related compounds have successfully assigned Raman-active modes. ornl.govias.ac.in The symmetric N-O stretching band is a prominent feature in the Raman spectrum of the hydroxylammonium cation (NH₃OH⁺) and is found around 1007 cm⁻¹. ornl.gov Because Raman scattering intensity is proportional to the change in a bond's polarizability, it is well-suited for tracking the fate of the N-O bond during functional group transformations.
Characteristic Raman Peaks for Hydroxylammonium Ion (NH₃OH⁺) ornl.gov
| Vibrational Mode | Wavenumber (cm⁻¹) | Description |
|---|---|---|
| ν₅ | 1007 | Strong peak corresponding to the symmetric N-O stretch. |
| ν₈ | 1239 | Very weak peak. |
Electroanalytical Techniques for Redox Characterization
Electroanalytical methods are fundamental for characterizing the redox (reduction-oxidation) properties of N-Alkyl-N-Hydroxylamines. nih.govrsc.org These techniques provide insights into the electrochemical stability, reaction mechanisms, and quantification of these compounds. rsc.org
Cyclic Voltammetry (CV) is a primary tool used to study the electrochemical behavior of hydroxylamines. By scanning the potential applied to an electrode and measuring the resulting current, CV can identify the oxidation and reduction potentials of the analyte. The electrochemistry of hydroxylamine is complex and is significantly influenced by the electrode material and the pH of the solution. researchgate.netrsc.org Various electrode materials, including platinum, gold, glassy carbon, and chemically modified electrodes, have been investigated to improve the sensitivity and selectivity of hydroxylamine detection. rsc.org
The electrocatalytic oxidation of hydroxylamine has been demonstrated on modified electrodes, with detection occurring at potentials around 330 mV in a phosphate-buffered solution (pH 8). researchgate.net Such studies are crucial for developing sensors and understanding the electrochemical degradation pathways of N-Alkyl-N-Hydroxylamines.
Performance of Various Electrode Systems for Hydroxylamine Sensing rsc.org
| Electrode System | Technique | Linear Range (M) | Limit of Detection (LOD) (M) |
|---|---|---|---|
| Polypyrrole Nanotubes/SPE | Voltammetry | 5.0 x 10⁻⁵ - 2.9 x 10⁻¹ | 1.0 x 10⁻⁶ |
| Fe₃O₄ Nanoparticles/SPE | Amperometry | 1.0 x 10⁻⁶ - 1.25 x 10⁻⁴ | 4.0 x 10⁻⁷ |
SPE: Screen-Printed Electrode, GO: Graphene Oxide
Development of Novel Analytical Approaches for N-Hydroxylamine Research
Beyond conventional spectroscopic and electrochemical methods, research has focused on developing novel analytical approaches that offer enhanced sensitivity, selectivity, and real-time monitoring capabilities for hydroxylamines.
One innovative approach involves coupling an automated sample inlet unit with a membrane-inlet mass spectrometer . acs.orgnih.gov This system allows for the real-time determination of 15N-enriched hydroxylamine by converting it to nitrous oxide (N₂O) for analysis, achieving a limit of detection of 0.38 µM. acs.orgnih.gov This method is particularly valuable for mechanistic studies within the nitrogen cycle. acs.org
Gas Chromatography (GC) has also been adapted for the indirect determination of hydroxylamine. A headspace GC method relies on the quantitative conversion of hydroxylamine to N₂O, which is then analyzed. nih.gov This technique is highly sensitive, with an electron capture detector achieving a limit of detection in the parts-per-billion (ppb) range. nih.gov
For pharmaceutical applications where hydroxylamine can be a genotoxic impurity, a highly sensitive High-Performance Liquid Chromatography (HPLC) method with UV detection has been developed. nih.gov This method involves a derivatization step to attach a chromophore to the hydroxylamine molecule, enabling its detection at the parts-per-million (ppm) level. nih.govIon chromatography has also been utilized, offering a direct measurement method without the need for derivatization. google.com
Comparison of Novel Analytical Methods for Hydroxylamine
| Technique | Principle | Limit of Detection (LOD) | Application |
|---|---|---|---|
| Membrane-Inlet Mass Spectrometry | Conversion to N₂O, real-time MS detection | 0.38 µM acs.orgnih.gov | Isotope tracing, mechanistic studies acs.org |
| Headspace Gas Chromatography-ECD | Conversion to N₂O, GC separation, ECD detection | 4 ppb nih.gov | Pharmaceutical preparations, various matrices nih.gov |
| HPLC-UV | Pre-column derivatization, HPLC separation, UV detection | 0.01 ppm nih.gov | Genotoxic impurity in drug substances nih.gov |
These advanced methodologies underscore the continuous effort to refine the analytical toolkit for N-hydroxylamine research, enabling more precise and detailed investigations into the chemistry of compounds like this compound.
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Hydroxylamine |
| Nitrous Oxide |
| N,N-diethylhydroxylamine |
| Hydroxylammonium hydrochloride |
| Hydroxylammonium nitrate (B79036) |
| N-ethyl-hydroxylamine hydrochloride |
Applications of N Ethyl N Hydroxybutan 1 Amine As a Building Block in Organic Synthesis and Materials Science Research
Synthetic Utility in Complex Molecule Construction
The structural features of N-Ethyl-N-hydroxybutan-1-amine make it a valuable precursor for the synthesis of diverse molecular architectures, from heterocyclic systems to modified peptides.
Precursors for Heterocyclic Systems
N-alkyl-N-hydroxyalkylamines, such as this compound, are key precursors in the synthesis of five-membered heterocycles, particularly isoxazolidines. The synthetic strategy typically involves the oxidation of the hydroxylamine (B1172632) to a nitrone, which then undergoes a 1,3-dipolar cycloaddition reaction with a dipolarophile, such as an alkene. nih.govijrpc.comorganic-chemistry.orgmdpi.com This reaction is a powerful tool for constructing the isoxazolidine (B1194047) ring system with a high degree of stereocontrol. nih.gov
The formation of nitrones from N-alkylhydroxylamines and aldehydes is a well-established process. rsc.orgorganic-chemistry.org These in situ generated nitrones can then react with alkenes to yield isoxazolidines, which are valuable intermediates for the synthesis of various biologically active molecules, including amino sugars, β-lactams, and alkaloids. nih.gov The reaction of N-substituted hydroxylamines with α,β-unsaturated ketones can also lead to the formation of 5-hydroxyisoxazolidines. researchgate.net
Below is a representative table of isoxazolidine synthesis using nitrones derived from N-alkylhydroxylamines:
| Dipole (from N-alkylhydroxylamine) | Dipolarophile | Product | Reaction Type | Reference |
| C-Phenyl-N-methylnitrone | N-Phenylmaleimide | Substituted Isoxazolidine | 1,3-Dipolar Cycloaddition | researchgate.net |
| C-(diethoxyphosphoryl)-N-methylnitrone | Cyclic Alkenes | Substituted Isoxazolidine | 1,3-Dipolar Cycloaddition | researchgate.net |
| C-(4-hydroxyphenyl)-N-methylnitrone | Diallyl-bis-maleimide | Bis-5-isoxazolidine | 1,3-Dipolar Cycloaddition | nih.gov |
An intramolecular variation of this strategy involves the cyclization of unsaturated hydroxylamines to form isoxazolidines through N-O bond formation. nih.govbohrium.com
Role in C-N and C-O Bond Formation Strategies
The hydroxylamine moiety of this compound and its analogs is instrumental in various carbon-nitrogen (C-N) and carbon-oxygen (C-O) bond-forming reactions.
C-N Bond Formation: Nickel-hydride catalyzed hydroamination of alkenes represents a modern approach to C-N bond formation. nih.gov In these reactions, N-alkylhydroxylamines can serve as the amine source. For instance, nickel-catalyzed hydroamination of unactivated alkenes with anthranils can produce N-alkyl-2-aminobenzophenones. nih.gov This methodology provides a direct route to valuable amine derivatives.
C-O Bond Formation: Palladium-catalyzed cross-coupling reactions have been developed for the formation of C-O bonds using O-acyl hydroxylamines and alkyl electrophiles. bohrium.comresearchgate.net This strategy allows for the synthesis of sterically hindered N,N,O-trisubstituted hydroxylamines. The reaction proceeds with high chemoselectivity for C-O bond formation, leaving the weaker N-O bond intact. bohrium.comresearchgate.net This method has been successfully applied to the derivatization of pharmaceuticals. researchgate.net
Synthesis of N-Hydroxyl-Substituted Amino Acid Derivatives and Peptidomimetics
N-hydroxy peptides, which contain N-hydroxy-α-amino acid residues, are an important class of peptidomimetics with unique conformational properties and biological activities. rsc.orgnih.govnih.gov The synthesis of these compounds often involves the use of N-alkyl-N-hydroxyalkylamine derivatives.
A versatile method for the preparation of N-hydroxy peptides on a solid support has been described, allowing for the evaluation of the impact of N-hydroxylation on the secondary structure of peptides. researchgate.netrsc.orgnih.gov It has been observed that backbone N-hydroxy groups can be accommodated in the β-strand region of a hairpin fold without a significant energetic penalty, and in some cases, can even enhance β-hairpin stability. researchgate.netrsc.orgnih.gov
The synthesis of N-hydroxy-β-amino acids can be achieved through various stereoselective methods, such as the palladium-catalyzed aza-Claisen rearrangement of allylic acetimidates derived from enantiopure α-hydroxy acids. rsc.org
Catalytic and Ligand Applications in Academic Research
The ability of the hydroxylamine functionality to coordinate with metal centers has led to the exploration of this compound and related compounds as ligands in transition metal catalysis and as promoters in organic transformations.
N-Hydroxylamines as Ligands in Transition Metal Catalysis
N-hydroxylamines can act as ligands for a variety of transition metals, forming stable complexes that can catalyze a range of chemical reactions. nih.gov For example, chiral salen transition metal complexes, which can incorporate hydroxylamine-like structures, are efficient catalysts for asymmetric transformations. nih.gov
Tris-hydroxylamine ligands have been synthesized and used to form stable complexes with manganese, iron, and nickel in a +4 oxidation state. rsc.org These complexes have demonstrated high catalytic activity in oxidation reactions, such as the aerobic conversion of thiols to disulfides. rsc.org The nitrogen α-effect in the N-O-M fragment is believed to be responsible for stabilizing the high oxidation state of the metal. rsc.org
Role as Promoters or Co-Catalysts in Organic Transformations
In certain reactions, N-hydroxylamines or their derivatives can act as promoters or co-catalysts. For instance, in some oxidation reactions catalyzed by metal complexes, the hydroxylamine ligand can influence the catalytic cycle and the selectivity of the transformation.
While specific examples detailing this compound as a promoter are not extensively documented, the principles of its coordination chemistry suggest its potential in this area. The ability of the hydroxylamine group to participate in redox processes makes it a candidate for promoting reactions that involve electron transfer steps.
Lack of Publicly Available Research Hinders Exploration of this compound in Advanced Materials
Efforts to locate scholarly articles, patents, or detailed research findings on the polymerization of this compound or its conversion into functional materials have been unsuccessful. The available information primarily pertains to its non-hydroxylated analog, N-ethyl-n-butylamine, or other related amine compounds, which are chemically distinct and thus not applicable to the specified topic.
Consequently, a detailed and scientifically accurate article on the "," with a focus on "Exploration in Advanced Materials Chemistry," cannot be generated at this time due to the absence of foundational research in the public domain.
It is possible that research on this specific compound is proprietary, in its nascent stages and not yet published, or that the compound has not been identified as a primary candidate for these applications in the broader scientific community.
Further investigation would require access to specialized, non-public research databases or direct inquiry with chemical research institutions. Without such information, any attempt to generate the requested article would be speculative and would not meet the required standards of scientific accuracy and detailed research findings.
Future Research Directions and Unexplored Avenues for N Ethyl N Hydroxybutan 1 Amine Chemistry
Development of Highly Selective and Sustainable Synthetic Methodologies
The development of efficient and environmentally benign methods for the synthesis of N-Ethyl-N-hydroxybutan-1-amine is a critical first step to unlocking its full potential. Current synthetic strategies for N-hydroxylamines often rely on stoichiometric reagents and produce significant waste. Future research should focus on catalytic and sustainable approaches.
Key areas for investigation include:
Catalytic N-alkylation of hydroxylamine (B1172632) derivatives: Exploring the use of transition metal catalysts (e.g., palladium, nickel, copper) for the direct and selective N-ethylation and N-butylation of hydroxylamine or its protected forms. This would be a more atom-economical approach than traditional methods.
Biocatalytic synthesis: Investigating the use of enzymes, such as amine oxidases or engineered P450 monooxygenases, for the selective hydroxylation of N-ethyl-N-butylamine. This could provide a highly enantioselective route to chiral this compound derivatives.
Flow chemistry approaches: The development of continuous flow processes for the synthesis of this compound could offer improved safety, scalability, and product purity by allowing for precise control over reaction parameters.
Illustrative Data Table for Future Synthetic Methodologies:
| Methodology | Catalyst/Enzyme | Solvent | Temperature (°C) | Yield (%) | Enantiomeric Excess (%) | Sustainability Notes |
| Catalytic N-alkylation | Pd(OAc)2/Buchwald ligand | Toluene | 80 | 85 | N/A | Reduced waste, potential for catalyst recycling |
| Biocatalytic Hydroxylation | Engineered P450-BM3 | Phosphate (B84403) Buffer (pH 7.4) | 30 | 70 | >99 | Green solvent, biodegradable catalyst |
| Flow Chemistry Synthesis | Immobilized Catalyst | Ethyl Acetate | 100 | 95 | N/A | Improved safety, reduced footprint |
Comprehensive Mechanistic Understanding of Complex Reaction Systems
A thorough understanding of the reaction mechanisms involving this compound is paramount for controlling its reactivity and designing new transformations. The interplay between the nucleophilic nitrogen, the hydroxyl group, and the alkyl substituents can lead to complex reaction pathways.
Future mechanistic studies should aim to:
Elucidate the dual nucleophilic/oxidant character: Detailed kinetic and computational studies are needed to understand how this compound behaves as a nucleophile, an oxidant, or a radical initiator under different reaction conditions.
Investigate rearrangement reactions: The potential for nih.govnih.gov- and nih.govsciencedaily.com-sigmatropic rearrangements, common in related N-oxyenamine systems, should be explored. Isotopic labeling studies would be invaluable in this regard.
Characterize transient intermediates: The identification and characterization of short-lived intermediates, such as nitroxide radicals or nitrones, using techniques like electron paramagnetic resonance (EPR) spectroscopy and in-situ NMR would provide crucial mechanistic insights.
Integration of Machine Learning and AI in Computational Predictions for N-Hydroxylamine Reactivity
The application of machine learning (ML) and artificial intelligence (AI) can accelerate the discovery and optimization of reactions involving this compound. nih.govnih.govsciencedaily.com By training algorithms on existing and newly generated experimental and computational data, predictive models for reactivity, selectivity, and reaction outcomes can be developed.
Future research in this area should focus on:
Developing QSAR and QSPR models: Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models can be built to predict the biological activity and physicochemical properties of this compound derivatives. nih.gov
Predicting reaction outcomes: ML models can be trained to predict the products and yields of reactions involving this compound with various substrates and under different conditions, thus guiding experimental design. youtube.com
Accelerating catalyst discovery: AI algorithms can be employed to screen virtual libraries of catalysts for specific transformations of this compound, identifying promising candidates for experimental validation.
Role of this compound in Prebiotic Chemistry Studies
N-Hydroxylamines are considered plausible prebiotic molecules that could have played a role in the origin of life. The unique structure of this compound makes it an interesting candidate for prebiotic chemistry studies.
Future investigations could explore:
Formation under prebiotic conditions: Studying the potential formation of this compound from simpler precursors like nitroethane, butane, and a nitrogen source under simulated prebiotic conditions (e.g., hydrothermal vents, UV irradiation).
Role in the formation of biomolecules: Investigating the ability of this compound to participate in the formation of amino acids, nucleic acid bases, or lipid-like molecules under plausible prebiotic scenarios.
Catalytic activity in prebiotic reactions: Exploring the potential for this compound and its metal complexes to catalyze key prebiotic reactions, such as peptide bond formation or phosphate ester hydrolysis.
Exploration of Novel Biological Activity Mechanisms (Excluding Clinical Human Trials)
The N-hydroxy functionality is a key feature in many biologically active molecules. While clinical trials are excluded, fundamental research into the biological activity of this compound is a promising avenue.
Future research should focus on:
Antimicrobial and antifungal activity: Screening this compound and its derivatives against a panel of pathogenic bacteria and fungi to identify potential lead compounds for new antimicrobial agents.
Enzyme inhibition studies: Investigating the potential of this compound to act as an inhibitor of specific enzymes, such as monoamine oxidases or cytochrome P450 enzymes, which are involved in various physiological processes.
Nitric oxide donor properties: Exploring the possibility that this compound can act as a precursor to nitric oxide (NO) under physiological conditions, which could have implications for its potential pharmacological effects.
Advanced In-Situ Analytical Techniques for Real-Time Reaction Monitoring
To gain a deeper understanding of the kinetics and mechanisms of reactions involving this compound, the use of advanced in-situ analytical techniques is crucial. These techniques allow for the real-time monitoring of reactant consumption, product formation, and the detection of transient intermediates.
Future research should leverage techniques such as:
In-situ NMR and IR spectroscopy: These techniques can provide real-time structural information on the species present in a reacting mixture.
Process Analytical Technology (PAT): The integration of PAT tools, such as Raman spectroscopy and focused beam reflectance measurement (FBRM), into reaction systems can provide valuable data on reaction progress and particle size distribution in real-time.
Calorimetry: Reaction calorimetry can be used to measure the heat flow of a reaction in real-time, providing important kinetic and thermodynamic data.
Expanding the Scope of this compound in Main Group and Organometallic Chemistry
The coordination chemistry of N-hydroxylamines is a relatively underexplored area. This compound, with its N and O donor atoms, has the potential to act as a versatile ligand for a wide range of main group and transition metals.
Future research in this area should aim to:
Synthesize and characterize novel metal complexes: The synthesis and full characterization (including X-ray crystallography) of complexes of this compound with main group elements (e.g., boron, aluminum, silicon) and transition metals are needed.
Investigate the catalytic activity of metal complexes: The resulting metal complexes should be screened for their catalytic activity in a variety of organic transformations, such as oxidations, reductions, and C-C bond-forming reactions.
Explore redox-active ligand behavior: The ability of the this compound ligand to participate in redox processes when coordinated to a metal center should be investigated, which could lead to the development of new redox-active catalysts.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for N-Ethyl-N-hydroxybutan-1-amine, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves reductive amination of ketones or aldehydes with hydroxylamine derivatives. For example, using sodium cyanoborohydride (NaBH3CN) in ethanol under controlled pH (4-6) to reduce the intermediate imine. Temperature optimization (20-40°C) and solvent selection (polar aprotic solvents like THF) improve yield . Monitor reaction progress via thin-layer chromatography (TLC) or LC-MS.
Q. How can NMR spectroscopy confirm the structure of this compound?
- Methodological Answer :
- 1H NMR : Expect a triplet at δ 1.0–1.2 ppm (CH3 of ethyl), a multiplet at δ 2.5–3.0 ppm (N-CH2), and a broad singlet at δ 4.5–5.5 ppm (-OH, exchangeable).
- 13C NMR : Peaks at δ 15–20 ppm (CH3), δ 45–50 ppm (N-CH2), and δ 60–65 ppm (C-OH). Use deuterated DMSO as a solvent to observe hydroxyl protons .
Q. What preliminary biological assays are suitable for evaluating CNS activity of this compound?
- Methodological Answer : Conduct receptor-binding assays (e.g., dopamine or serotonin receptors) using radioligands. For in vitro neuroactivity, use primary neuronal cultures to measure cAMP levels or calcium flux. Dose-response curves (1–100 µM) and positive controls (e.g., known agonists) validate specificity .
Advanced Research Questions
Q. How should researchers resolve contradictions in spectroscopic data when characterizing degradation products?
- Methodological Answer : Combine orthogonal techniques:
- LC-MS/MS : Identify molecular ions and fragmentation patterns.
- IR Spectroscopy : Confirm functional groups (e.g., -OH at 3200–3600 cm⁻¹).
- X-ray crystallography : Resolve ambiguous stereochemistry. Cross-reference with computational models (DFT) to validate proposed structures .
Q. What strategies mitigate the risk of nitrosamine formation in this compound during storage?
- Methodological Answer :
- Storage : Use amber vials at -20°C under inert gas (N2/Ar) to prevent oxidation.
- Additives : Include antioxidants (e.g., BHT) at 0.1% w/w.
- Quality Control : Regularly test for nitrosamines via GC-MS with a limit of detection ≤1 ppm. Avoid secondary amine contamination in raw materials .
Q. How can reaction kinetics be optimized for large-scale synthesis while minimizing byproducts?
- Methodological Answer :
- DoE (Design of Experiments) : Vary parameters (temperature, pH, catalyst loading) to identify optimal conditions.
- In-line Analytics : Use PAT (Process Analytical Technology) tools like FTIR for real-time monitoring.
- Catalyst Screening : Test palladium on carbon (Pd/C) or Raney nickel for hydrogenation efficiency .
Q. What chromatographic methods ensure high purity (>98%) of this compound?
- Methodological Answer :
- HPLC : Use a C18 column with mobile phase A (0.1% TFA in H2O) and B (0.1% TFA in acetonitrile). Gradient: 5% B to 95% B over 20 min.
- Validation : Assess linearity (R² >0.99), precision (%RSD <2%), and LOD/LOQ. Compare retention times with certified standards .
Safety and Compliance
Q. What are the best practices for safe handling and disposal of this compound?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
